![molecular formula C15H21NO B7515708 N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide, commonly known as DMCC, is a cyclopropane-containing compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMCC belongs to the class of cyclopropane carboxamides and is synthesized through a multi-step process involving several chemical reactions.
Mécanisme D'action
The exact mechanism of action of DMCC is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters and cytokines involved in the inflammatory response. DMCC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which are known to play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects
DMCC has been shown to possess significant anti-inflammatory and analgesic properties in various animal models. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes, which are known to contribute to the development of inflammatory diseases. DMCC has also been shown to reduce pain sensitivity in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
DMCC has several advantages for use in laboratory experiments. It is easily synthesized and purified, making it readily available for use in various studies. DMCC has also been shown to possess significant activity in various animal models, making it a promising candidate for further research.
However, DMCC also has some limitations for use in laboratory experiments. Its exact mechanism of action is not fully understood, making it difficult to design experiments to elucidate its effects. In addition, DMCC has not yet been extensively studied in humans, making it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for research on DMCC. One potential area of research is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Further studies are needed to elucidate the exact mechanism of action of DMCC and to determine its efficacy and safety in humans.
Another potential area of research is its use in the treatment of neuropathic pain. DMCC has been shown to possess significant analgesic properties in animal models of neuropathic pain, and further studies are needed to determine its efficacy and safety in humans.
Overall, DMCC is a promising candidate for further research due to its significant anti-inflammatory and analgesic properties. Further studies are needed to elucidate its exact mechanism of action and to determine its efficacy and safety in humans.
Méthodes De Synthèse
The synthesis of DMCC involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropane carboxylic acid, followed by the reaction of the resulting compound with dimethylamine. The final product is obtained through the purification of the reaction mixture.
Applications De Recherche Scientifique
DMCC has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. DMCC has also been studied for its potential use in the treatment of neuropathic pain and cancer.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-10-5-6-13(11(2)7-10)9-16(4)15(17)14-8-12(14)3/h5-7,12,14H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGEESIKJTUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
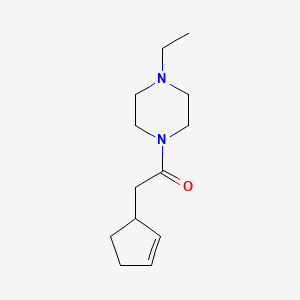
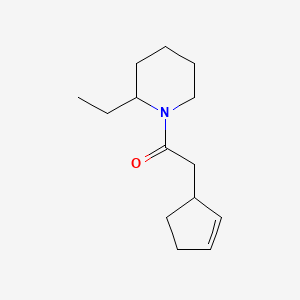
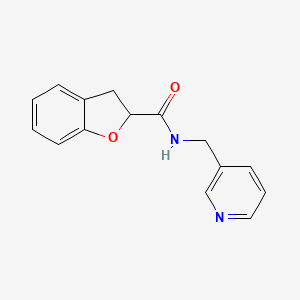
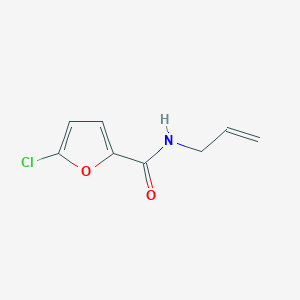
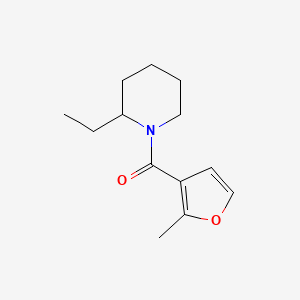
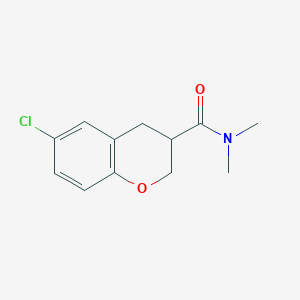
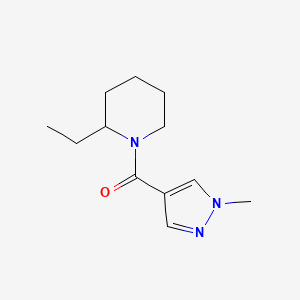
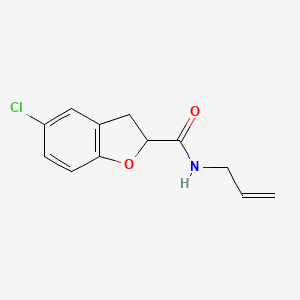
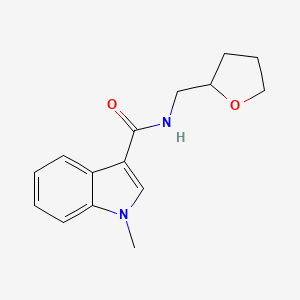
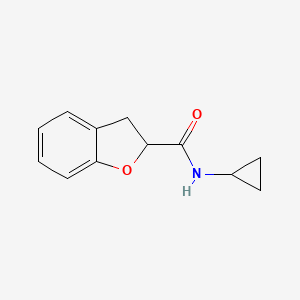
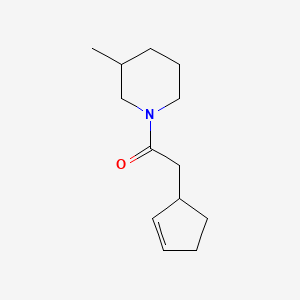
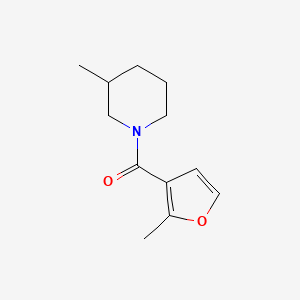
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)